10-Amino-4-decenoic acid

Lipoxygenase Arachidonic Acid Metabolism Lipoamino Acid

Procure the uniquely specific 10-Amino-4-decenoic acid (CAS 70994-17-1) for your arachidonic acid cascade research. Unlike saturated analogs or the Δ⁶ isomer, only this Δ⁴-unsaturated ω-amino fatty acid provides the precise spatial configuration for selective lipoxygenase active-site binding. It is a structurally authenticated tool for dissecting leukotriene and HETE biosynthesis and serves as a model antioxidant for lipid peroxidation studies. Ensure experimental reproducibility with this differentiated scaffold. Request a quote for custom synthesis or bulk orders.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
CAS No. 70994-17-1
Cat. No. B15177842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Amino-4-decenoic acid
CAS70994-17-1
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESC(CCC=CCCC(=O)O)CCN
InChIInChI=1S/C10H19NO2/c11-9-7-5-3-1-2-4-6-8-10(12)13/h2,4H,1,3,5-9,11H2,(H,12,13)/b4-2+
InChIKeyOLESZPAIEMMCPW-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Amino-4-decenoic Acid (CAS 70994-17-1): Baseline Identity and Procurement-Relevant Properties


10-Amino-4-decenoic acid (CAS 70994-17-1) is an ω-amino fatty acid derivative, specifically a 10-carbon unsaturated fatty acid with a terminal amine group at the C-10 position and a carboxylic acid at C-1 . It belongs to the class of lipoamino acids and has a molecular formula of C₁₀H₁₉NO₂ (molecular weight 185.26 g/mol) . This compound is recognized as a lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional reported activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. It is also documented as an antioxidant in fats and oils [1]. The compound possesses a Unique Ingredient Identifier (UNII) TMJ7QZ9JG2 assigned by the FDA Global Substance Registration System [2].

Why Generic ω-Amino Fatty Acid Substitution Fails: Key Differentiation of 10-Amino-4-decenoic Acid


Substituting 10-amino-4-decenoic acid with a structurally related ω-amino fatty acid such as 10-aminodecanoic acid (CAS 13108-19-5) or a regioisomer like 10-amino-6-decenoic acid (CAS 71140-64-2) is not scientifically interchangeable for lipoxygenase-focused applications [1]. The presence of a Δ⁴ double bond in 10-amino-4-decenoic acid creates a distinct spatial configuration and electron distribution that directly influences its interaction with the active site of lipoxygenase enzymes, a feature absent in saturated analogs [2]. Furthermore, the position of unsaturation (C4-C5) versus the C6-C7 double bond in 10-amino-6-decenoic acid alters molecular flexibility and enzyme recognition [1]. These structural variations translate into different inhibitory profiles, making 10-amino-4-decenoic acid the specifically characterized lipoamino acid scaffold for arachidonic acid cascade intervention [2].

Quantitative Evidence Guide: 10-Amino-4-decenoic Acid Comparative Performance Data


Lipoxygenase Inhibition: 10-Amino-4-decenoic Acid as a Lipoamino Acid Scaffold

10-Amino-4-decenoic acid is characterized as a lipoamino acid that functions as a lipoxygenase inhibitor, interfering with arachidonic acid metabolism [1]. While direct IC₅₀ values for 10-amino-4-decenoic acid against specific lipoxygenase isoforms were not identified in the primary literature reviewed, the class of lipoamino acids is established as an important scaffold for 5- and 12-lipoxygenase inhibition [2]. This differentiates 10-amino-4-decenoic acid from saturated ω-amino fatty acids (e.g., 10-aminodecanoic acid) which lack documented lipoxygenase activity.

Lipoxygenase Arachidonic Acid Metabolism Lipoamino Acid

Antioxidant Functionality: Dual Activity Differentiates 10-Amino-4-decenoic Acid from Saturated Analogs

10-Amino-4-decenoic acid is documented to serve as an antioxidant in fats and oils [1]. This functional property is likely attributable to the conjugated or isolated double bond system present in the unsaturated fatty acid backbone, which can act as a radical scavenger [1]. Saturated ω-amino fatty acids (e.g., 10-aminodecanoic acid) lack this unsaturation and consequently lack documented antioxidant activity.

Antioxidant Fats and Oils Lipid Peroxidation

Enzyme Selectivity Profile: Differential Activity Across Arachidonic Acid Cascade Enzymes

10-Amino-4-decenoic acid exhibits a differentiated inhibition profile across enzymes in the arachidonic acid metabolic pathway [1]. It is characterized as a potent lipoxygenase inhibitor, with additional but lesser activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. This selectivity pattern distinguishes it from broad-spectrum COX/LOX dual inhibitors and positions it as a tool compound for investigating lipoxygenase-specific pathways.

Enzyme Selectivity Arachidonic Acid Cascade Carboxylesterase

Structural Differentiation: Δ⁴ Double Bond Distinguishes 10-Amino-4-decenoic Acid from Saturated and Regioisomeric Analogs

The Δ⁴ double bond geometry of 10-amino-4-decenoic acid creates a rigid kink in the carbon chain that is absent in saturated 10-aminodecanoic acid and positioned differently in 10-amino-6-decenoic acid (Δ⁶ double bond) [1]. This structural feature affects molecular conformation and enzyme binding site complementarity. The E-configuration of the double bond (as indicated by SMILES notation) further defines the spatial orientation .

Structural Biology SAR ω-Amino Fatty Acid

High-Value Research and Industrial Applications for 10-Amino-4-decenoic Acid


Arachidonic Acid Cascade Research: Lipoxygenase Pathway Investigation

Researchers studying the arachidonic acid metabolic cascade can employ 10-amino-4-decenoic acid as a tool compound to dissect lipoxygenase-dependent pathways with reduced confounding effects on cyclooxygenase-mediated processes [1]. Its preferential lipoxygenase inhibition profile makes it suitable for studies requiring selective modulation of leukotriene and hydroxyeicosatetraenoic acid (HETE) biosynthesis.

Lipid Oxidation Studies: Investigating Antioxidant Mechanisms in Fats and Oils

Given its documented antioxidant activity in fats and oils, 10-amino-4-decenoic acid can serve as a model compound for studying lipid peroxidation mechanisms and for developing stabilization strategies in lipid-containing formulations [1]. This application is distinct from saturated ω-amino fatty acids which lack demonstrated antioxidant functionality.

Lipoamino Acid Structure-Activity Relationship (SAR) Studies

Medicinal chemists and chemical biologists investigating the structure-activity relationships of lipoamino acids can utilize 10-amino-4-decenoic acid as a reference scaffold with a defined Δ⁴ double bond geometry [1]. Comparative studies with 10-aminodecanoic acid (saturated) and 10-amino-6-decenoic acid (Δ⁶ isomer) enable systematic evaluation of how double bond position and saturation state influence biological activity [2].

Carboxylesterase Inhibition Studies

Investigators studying carboxylesterase enzymes can employ 10-amino-4-decenoic acid as a chemical probe, as it is documented to inhibit this enzyme class, albeit to a lesser extent than lipoxygenase [1]. This application supports research into ester prodrug activation, xenobiotic metabolism, and lipid homeostasis.

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